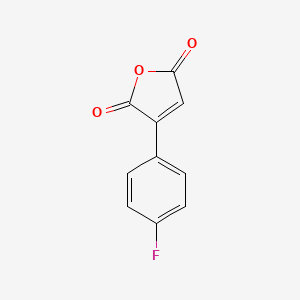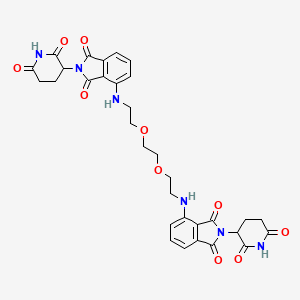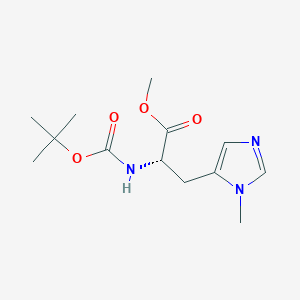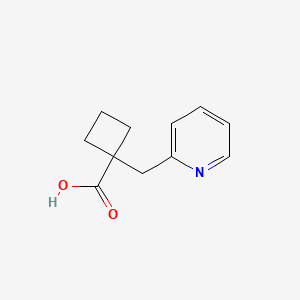
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is a chemical compound with the formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a pyridin-2-ylmethyl group . This unique structure contributes to its diverse applications in scientific research.Wissenschaftliche Forschungsanwendungen
Solvothermal Synthesis and Structural Analysis
The study of uranyl complexes with cyclobutanedicarboxylic acid derivatives reveals the potential of these compounds in crafting novel uranyl-organic frameworks. Such frameworks have been characterized for their unique structural properties, demonstrating the potential of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid derivatives in creating chiral, microporous materials suitable for various applications including catalysis and separation technologies (Thuéry, 2006).
Ring-Opening Metathesis Polymerization (ROMP)
Research on 1-substituted cyclobutenes, including derivatives of cyclobutanecarboxylic acid, has expanded our understanding of their reactivity in ring-opening metathesis polymerization (ROMP). This process yields polymers with diverse structural and stereochemical properties, highlighting the potential of these compounds in materials science for creating novel polymeric materials with tailored features (Song et al., 2010).
Coordination Chemistry and Metal Complex Formation
The coordination behavior of nickel(II) complexes with cyclen- and cyclam-pyridine, closely related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, indicates these ligands' versatility in stabilizing metal complexes with distinct geometries. Such studies are crucial for developing new materials with applications ranging from catalysis to the design of molecular electronic devices (Ghachtouli et al., 2006).
Molecular Sensing and Chemosensors
A bis(pyridine-2-ylmethyl)amine derivative, related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, demonstrates significant potential as a colorimetric and fluorescent chemosensor for Cu2+ ions. Such compounds offer a promising approach for developing sensitive and selective sensors for metal ions in various environmental and biological contexts (Zheng et al., 2016).
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is not specified in the sources I found. Its applications in drug discovery suggest that it may interact with biological systems in a specific way.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be prevented from entering sewers, watercourses, or low areas .
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-3-6-11)8-9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIAVBNDBNJMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)
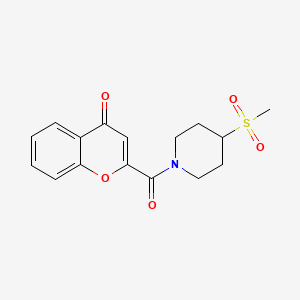
![Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2796608.png)
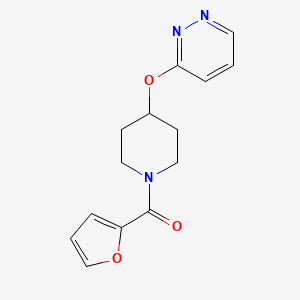


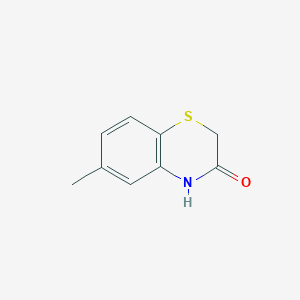
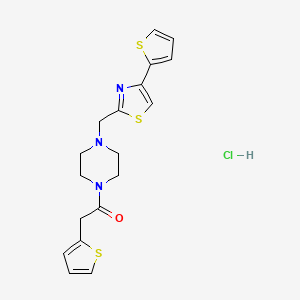
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
